

Spectroscopic Analysis of 2-Bromo-5-chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-chlorophenylacetic acid

Cat. No.: B1273139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Bromo-5-chlorophenylacetic acid**. Due to the limited availability of experimental spectra in public databases, this guide presents predicted mass spectrometry data alongside expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted and Expected Spectroscopic Data

While experimental data for **2-Bromo-5-chlorophenylacetic acid** is not readily available in the searched databases, the following tables summarize the predicted and expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **2-Bromo-5-chlorophenylacetic acid** are presented below.

| Adduct | Predicted m/z |
|--------------------------------------|---------------|
| [M+H] ⁺ | 248.93125 |
| [M+Na] ⁺ | 270.91319 |
| [M-H] ⁻ | 246.91669 |
| [M+NH ₄] ⁺ | 265.95779 |
| [M+K] ⁺ | 286.88713 |
| [M+H-H ₂ O] ⁺ | 230.92123 |
| [M+HCOO] ⁻ | 292.92217 |
| [M+CH ₃ COO] ⁻ | 306.93782 |

Note: Data is predicted and sourced from publicly available chemical databases.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for the protons in **2-Bromo-5-chlorophenylacetic acid** are outlined below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|--------------------------------|----------------------------------|---------------|-------------|
| -CH ₂ - (Methylene) | 3.8 - 4.2 | Singlet (s) | 2H |
| Ar-H (Aromatic) | 7.2 - 7.6 | Multiplet (m) | 3H |
| -COOH (Carboxylic Acid) | 10.0 - 12.0 | Singlet (s) | 1H |

Note: These are expected chemical shift ranges and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon framework of a molecule. The expected chemical shifts for the carbon atoms in **2-Bromo-5-chlorophenylacetic acid** are as follows.

| Carbon Environment | Expected Chemical Shift (δ , ppm) |
|--------------------------------|---|
| -CH ₂ - (Methylene) | 40 - 45 |
| Ar-C (Aromatic) | 125 - 140 |
| Ar-C-Br (Aromatic) | 115 - 125 |
| Ar-C-Cl (Aromatic) | 130 - 135 |
| -COOH (Carboxylic Acid) | 170 - 180 |

Note: These are expected chemical shift ranges and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for **2-Bromo-5-chlorophenylacetic acid** are listed below.

| Functional Group | Expected Absorption Range (cm ⁻¹) | Bond Vibration |
|-----------------------|---|----------------|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |
| C-Br (Aryl Halide) | 1000 - 1100 | Stretching |
| C-Cl (Aryl Halide) | 1000 - 1100 | Stretching |

Note: These are expected absorption ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound like **2-Bromo-5-chlorophenylacetic acid**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-Bromo-5-chlorophenylacetic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are

often sufficient, but may need to be adjusted to achieve optimal resolution and signal-to-noise ratio.

Infrared (IR) Spectroscopy

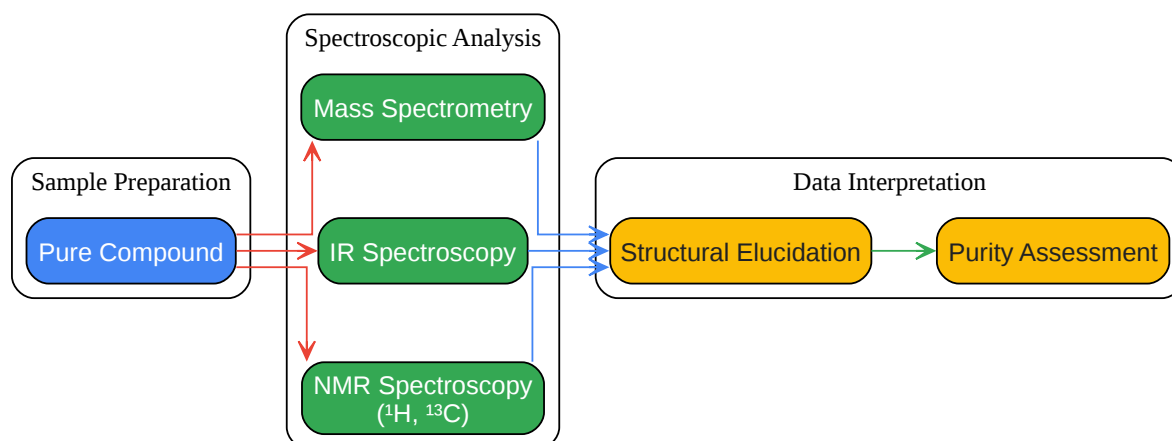
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Bromo-5-chlorophenylacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2-Bromo-5-chlorophenylacetic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range, depending on the ionization technique and instrument sensitivity.
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com